1-(2-Amino-5-(methylsulfonyl)phenyl)ethan-1-one
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Overview
Description
1-(2-Amino-5-(methylsulfonyl)phenyl)ethan-1-one is an organic compound with a complex structure that includes an amino group, a methylsulfonyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-(methylsulfonyl)phenyl)ethan-1-one typically involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-(methylsulfonyl)phenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Amino-5-(methylsulfonyl)phenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, which are important for their anti-inflammatory properties.
Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into molecular mechanisms and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-(methylsulfonyl)phenyl)ethan-1-one involves its interaction with specific molecular targets such as enzymes. For example, as a COX-2 inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to inflammatory mediators. This inhibition reduces inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
- 2-(4-Methylsulfonylphenyl)indole derivatives
Uniqueness
1-(2-Amino-5-(methylsulfonyl)phenyl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a selective COX-2 inhibitor with minimal side effects makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C9H11NO3S |
---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
1-(2-amino-5-methylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C9H11NO3S/c1-6(11)8-5-7(14(2,12)13)3-4-9(8)10/h3-5H,10H2,1-2H3 |
InChI Key |
PSFIDUUBQHHWHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)N |
Origin of Product |
United States |
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